![molecular formula C9H17NO B2375056 (1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine CAS No. 2248212-60-2](/img/structure/B2375056.png)
(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine
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Overview
Description
“(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine” is a complex organic compound that contains a spirocyclic structure (a structure where two rings share a single atom) and an amine functional group. The presence of the oxaspiro structure indicates that one of the rings in the spirocyclic structure contains an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic structure and the amine functional group. The stereochemistry at the chiral center (indicated by the “1R” in the name) would also be a key feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine functional group, which is a common nucleophile and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine functional group could confer basicity, while the spirocyclic structure could influence its conformational stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-(5-oxaspiro[3.4]octan-6-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7(10)8-3-6-9(11-8)4-2-5-9/h7-8H,2-6,10H2,1H3/t7-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNFCVGYOQMNMV-GVHYBUMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(O1)CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(O1)CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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